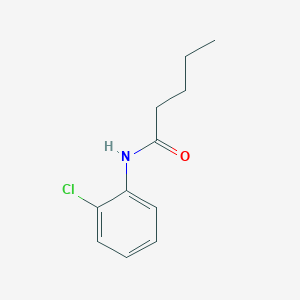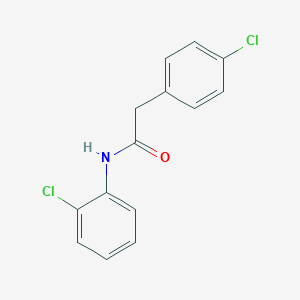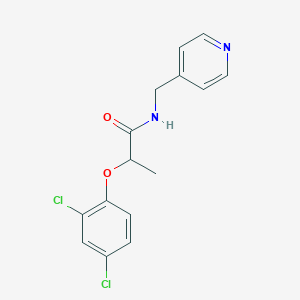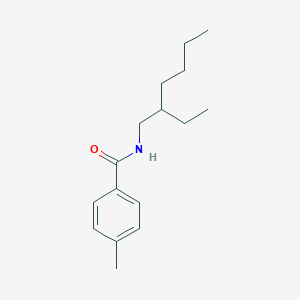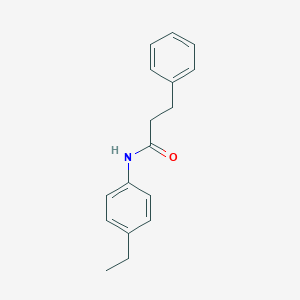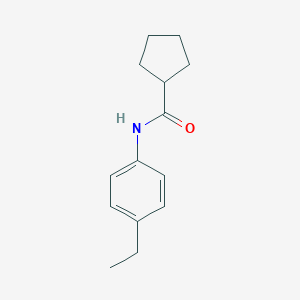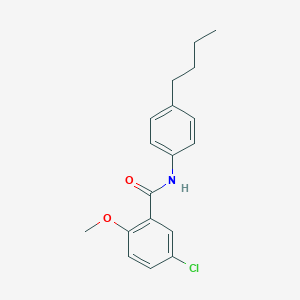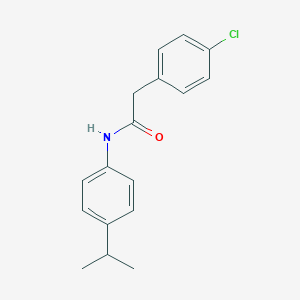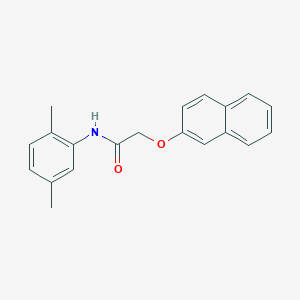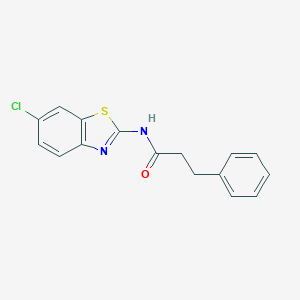
5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as "CFM-2" and has been the subject of several scientific studies due to its potential use as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2 activity, 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. It has also been shown to reduce the levels of prostaglandin E2 (PGE2) in vivo, which is a marker of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide is its potential therapeutic applications in various inflammatory conditions and cancer. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on this compound. Another area of research is the investigation of its potential use in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide has been described in several scientific publications. One of the most commonly used methods involves the reaction between 5-chloro-2-methoxybenzoic acid and 3-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide has been shown to have potential therapeutic applications in several scientific studies. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and fever. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C14H11ClFNO2 |
|---|---|
Peso molecular |
279.69 g/mol |
Nombre IUPAC |
5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-13-6-5-9(15)7-12(13)14(18)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H,17,18) |
Clave InChI |
FTVBPWCBCSHTEN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)F |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




